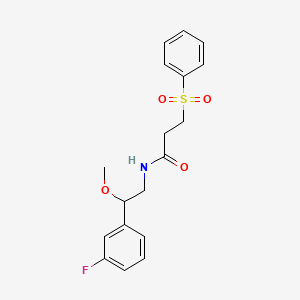

![molecular formula C12H13NO5 B2547810 Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate CAS No. 312598-51-9](/img/structure/B2547810.png)

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

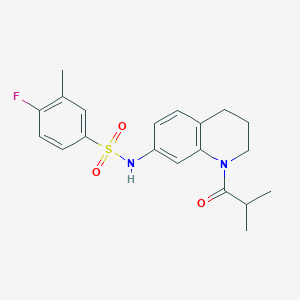

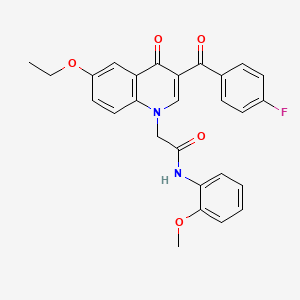

“Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate” is a chemical compound with the molecular formula C12H13NO5 . It’s a derivative of oxazolidine, a five-membered heterocycle ring with the formula (CH2)3(NH)O .

Synthesis Analysis

Oxazolidines, the parent compounds of “Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate”, are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . A novel synthesis of the oxazolidinone antithrombotic agent Rivaroxaban has been developed, which might provide insights into the synthesis of similar compounds .Aplicaciones Científicas De Investigación

- Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate has been investigated for its potential as an antithrombotic agent. Thrombosis, the formation of blood clots, is a critical factor in cardiovascular diseases. Researchers have explored this compound’s ability to inhibit clot formation and prevent thrombotic events .

- The compound’s structure suggests it may possess antibacterial activity. While specific studies on its antibacterial effects are limited, further research could uncover its potential in combating bacterial infections .

- Oxidative stress contributes to various diseases. Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate might exhibit antioxidant properties, scavenging free radicals and protecting cells from damage. However, more investigations are needed to confirm this .

- The synthesis of pyrrole-3-carboxylic acid amides, a substructure central to successful drugs like Atorvastatin and Sunitinib, underscores the importance of related compounds. Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate could serve as a scaffold for designing novel drugs .

- Beyond its biological applications, this compound contributes to the field of organic synthesis. Its straightforward synthetic procedure and high yield make it valuable for chemical research and development .

Antithrombotic Activity

Antibacterial Properties

Antioxidant Potential

Drug Development

Chemical Synthesis and Organic Chemistry

Mecanismo De Acción

Target of Action

Similar compounds such as oxazolidinone derivatives have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .

Mode of Action

It can be inferred that if it acts similarly to other oxazolidinone derivatives, it may inhibit its target enzyme, leading to a disruption in the normal biochemical processes .

Biochemical Pathways

If it acts similarly to other oxazolidinone derivatives, it may affect the coagulation pathway by inhibiting Factor Xa .

Result of Action

If it acts similarly to other oxazolidinone derivatives, it may lead to a disruption in the normal coagulation process .

Propiedades

IUPAC Name |

methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGFUQOMIAQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2547745.png)